Product packaging for 2-Amino-2-deoxyaltrose(Cat. No.:)

2-Amino-2-deoxyaltrose

Cat. No.: B12845415
M. Wt: 179.17 g/mol
InChI Key: FZHXIRIBWMQPQF-ARQDHWQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-deoxyaltrose is a rare amino sugar that serves as a specialized building block in carbohydrate synthesis and biochemical research. It was first characterized in scientific literature in 1957, where it was synthesized from a methyl 2:3-anhydro-4:6-O-benzylidene-α-D-allopyranoside precursor via a ring-opening reaction with methanolic ammonia . Subsequent synthetic routes have also been documented, including the preparation of its hydrochloride salt and tetraacetyl derivatives, expanding the tools available for its use in complex reaction schemes . As a sugar derivative with an amino group replacing the hydroxyl at the C2 position, it is of significant interest for constructing unique glycostructures. Researchers utilize this and related 2-amino-2-deoxy sugars to study bacterial polysaccharides, such as those found in the capsular polymers of Streptococcus pneumoniae and other invasive bacteria . These complex surface glycans are critical virulence factors, making their synthetic analogues valuable for the development of glycoconjugate vaccines and other therapeutic agents. The compound is offered for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO5 B12845415 2-Amino-2-deoxyaltrose

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO5

Molecular Weight

179.17 g/mol

IUPAC Name

(2S,3S,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal

InChI

InChI=1S/C6H13NO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2,7H2/t3-,4-,5+,6-/m1/s1

InChI Key

FZHXIRIBWMQPQF-ARQDHWQXSA-N

Isomeric SMILES

C([C@H]([C@H]([C@H]([C@@H](C=O)N)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)N)O)O)O)O

Origin of Product

United States

Chemical Synthesis Methodologies for 2 Amino 2 Deoxyaltrose and Its Analogues

Direct Synthetic Routes to 2-Amino-2-deoxyaltrose

Direct synthesis of this compound, also known as D-altrosamine, often commences from more common monosaccharides through a series of stereochemical inversions and functional group manipulations. A streamlined and scalable synthesis of D-altrosamine building blocks has been reported, starting from readily available D-glucose precursors. frontiersin.orgnih.gov

One effective strategy involves the conversion of a D-gluco precursor into a 2,3-anhydroaltrose derivative. This epoxide can then be opened by a nitrogen nucleophile, such as sodium azide (B81097), to introduce the amino functionality at the C-2 position with the desired altro configuration. frontiersin.org For instance, a one-pot protocol has been developed that proceeds through a presumed 2,3-epoxide intermediate, which upon nucleophilic attack by an azide anion, yields the D-altro-configured amino sugar. nih.gov

A previously established multi-step protocol to access D-altrosamine building blocks starts from methyl 4,6-O-benzylidene-α-D-glucopyranoside. frontiersin.org This process involves regioselective sulfonation at the C-2 position, followed by a stereospecific nucleophilic displacement with sodium azide to yield the corresponding 2-azido-2-deoxy-D-mannopyranoside. frontiersin.orgnih.gov Subsequent manipulation of protecting groups and reaction conditions can then lead to the desired D-altrosamine derivatives. frontiersin.org

Stereoselective Glycosylation Strategies for 2-Amino-2-deoxyglycosides

The stereoselective formation of glycosidic bonds is a pivotal step in the synthesis of oligosaccharides containing this compound. The stereochemical outcome of a glycosylation reaction is influenced by a multitude of factors, including the nature of the glycosyl donor and acceptor, the protecting groups, the anomeric leaving group, and the promoter system employed.

Optimization of Anomeric Leaving Groups in this compound Glycosylation

The choice of the anomeric leaving group on the this compound glycosyl donor is critical for controlling reactivity and stereoselectivity. Common leaving groups used in the synthesis of 2-amino-2-deoxyglycosides include thioglycosides and trichloroacetimidates. For instance, 2-azido-2-deoxy-1-thioglucoside donors have been utilized in glycosylation reactions promoted by N-iodosuccinimide (NIS) and triflic acid (TfOH). nih.gov

Recent advancements have introduced novel leaving groups to enhance stereocontrol. A gold-catalyzed SN2 glycosylation method employs a specially designed 1-naphthoate (B1232437) leaving group containing an amide moiety. nih.govescholarship.org This amide group, upon activation of the leaving group, is positioned to direct the incoming acceptor via hydrogen bonding, leading to a highly stereoselective glycosidic bond formation. nih.govescholarship.org

Influence of Protecting Group Regimes on Glycosylation Stereochemistry

Protecting groups play a multifaceted role in glycosylation chemistry, not only by masking reactive functional groups but also by influencing the reactivity and stereochemical outcome of the reaction. In the context of this compound glycosylation, the protecting group at the C-3 position has been shown to have a significant impact on facial selectivity.

A study investigating differentially protected altrosamine donors revealed that a 3-O-picoloyl group can lead to high facial stereoselectivity, particularly with reactive glycosyl acceptors. frontiersin.orgnih.govnih.gov This is attributed to a phenomenon known as H-bond-mediated aglycone delivery (HAD), where the picoloyl nitrogen forms a hydrogen bond with the acceptor's hydroxyl group, guiding its approach to the anomeric center. frontiersin.orgnih.govnih.gov In contrast, an altrosamine donor with a 3-O-benzoyl group exhibited poor stereoselectivity in glycosylation reactions. frontiersin.orgnih.govnih.gov

The strategic manipulation of N-protecting groups is also crucial, especially in the synthesis of complex oligosaccharides containing altrosamine residues. The conformational behavior of protected altrosamine and its uronic acid derivatives can be significantly influenced by the choice of N-protecting groups, which in turn affects the efficiency of subsequent glycosylation steps. nih.gov

Development and Application of Novel Promoter Systems in Amino Sugar Coupling Reactions

The activation of the glycosyl donor is achieved through the use of a promoter system, and the development of novel promoters is an active area of research in carbohydrate synthesis. For the glycosylation of 2-amino-2-deoxy sugars, various promoter systems have been explored to achieve high yields and stereoselectivity.

Commonly used promoters for thioglycosides include the NIS/TfOH system. nih.gov In recent years, metal-based catalysts have gained prominence. For example, a cationic nickel catalyst, generated in situ, has been shown to be highly effective in promoting the stereoselective formation of α-2-deoxy-2-amino glycosides under mild conditions. nih.gov Gold catalysis has also emerged as a powerful tool, particularly in the activation of glycosyl donors with specialized leaving groups, enabling highly stereoselective SN2 glycosylations. nih.govescholarship.org

Reactivity Profiling and Selectivity Control in Glycosyl Donor Design for this compound

The design of the glycosyl donor, encompassing the anomeric leaving group and the protecting group pattern, is paramount for controlling the outcome of glycosylation. For this compound, the amino group is often masked as an azide (N3), which is non-participating and can be readily converted to an amine or acetamido group later in the synthesis. frontiersin.orgnih.gov

The reactivity of the glycosyl donor can be fine-tuned by the choice of protecting groups. Electron-withdrawing groups can decrease the reactivity of the donor, which can sometimes be beneficial for achieving higher stereoselectivity. The interplay between the donor's reactivity and the nucleophilicity of the acceptor is a key consideration in planning a successful glycosylation strategy.

The table below summarizes the effect of different protecting groups on the stereoselectivity of D-altrosamine glycosylation. frontiersin.orgnih.govnih.gov

Glycosyl Donor Protecting Group at C-3Observed StereoselectivityProposed Mechanism
PicoloylHigh α-selectivityH-bond-mediated aglycone delivery (HAD)
BenzoylPoor stereoselectivity-

De Novo Synthesis Approaches to 2-Amino-2-deoxyhexose Scaffolds

De novo synthesis offers an alternative and powerful approach to constructing complex and rare sugars, such as this compound, from simple, achiral or readily available chiral starting materials. nih.gov This strategy is particularly valuable when the target sugar is not easily accessible from common monosaccharides through functional group interconversion.

While a specific de novo synthesis for this compound is not extensively documented, the principles have been successfully applied to the synthesis of other 2-amino-2-deoxyhexoses, such as D- and L-fucosamine. nih.gov These syntheses often involve the asymmetric construction of the carbon backbone, followed by the stereocontrolled introduction of the required hydroxyl and amino functionalities.

A general retrosynthetic analysis for a de novo synthesis of a 2-amino-2-deoxyhexose might start from a small chiral building block, such as a Garner aldehyde. nih.gov Through a series of carbon-carbon bond-forming reactions and stereoselective oxidations and aminations, the full hexose (B10828440) scaffold can be assembled. nih.gov This approach allows for great flexibility in introducing various functional groups and can be adapted to synthesize both D- and L-isomers of the target amino sugar.

Enzymatic Synthesis of Oligosaccharides Incorporating this compound Units

The enzymatic synthesis of oligosaccharides offers a powerful approach to generating complex carbohydrate structures with high regio- and stereoselectivity, often under mild reaction conditions. This methodology relies on the use of glycosyltransferases or glycosidases (acting in reverse or through transglycosylation) to form specific glycosidic linkages. While enzymatic methods are well-established for common monosaccharides and their derivatives, information regarding the specific enzymatic incorporation of this compound into oligosaccharides is not extensively documented in publicly available research.

Glycosyltransferases, the enzymes responsible for synthesizing oligosaccharides in nature, typically exhibit high specificity for both their donor (usually a nucleotide-activated sugar) and acceptor substrates. This specificity is a primary challenge in the enzymatic synthesis of oligosaccharides containing rare or unnatural monosaccharides like this compound. For successful incorporation, a glycosyltransferase would need to recognize and accept a nucleotide-activated form of this compound as a donor substrate.

Alternatively, glycosidases can be employed for synthesis through transglycosylation reactions. In this approach, a glycosidase catalyzes the transfer of a glycosyl moiety from a donor to an acceptor molecule. While some glycosidases exhibit broader substrate specificity compared to glycosyltransferases, their application for the synthesis of oligosaccharides with specific, predetermined structures can be challenging due to the potential for multiple products and lower yields.

Structural Elucidation and Conformational Analysis of 2 Amino 2 Deoxyaltrose

Advanced Spectroscopic Techniques for Structural Assignment

Modern spectroscopic methods provide unparalleled insight into the molecular architecture of carbohydrates. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the definitive structural assignment of 2-amino-2-deoxyaltrose.

Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the constitution and configuration of molecules in solution. nmims.edu For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign the chemical shifts of all proton (¹H) and carbon-¹³ (¹³C) nuclei.

In the ¹H NMR spectrum, the anomeric proton (H-1) typically resonates in a distinct downfield region, and its coupling constant (³J(H-1,H-2)) is indicative of the stereochemical relationship between H-1 and H-2, thus defining the anomeric configuration (α or β). The remaining ring protons can be assigned using 2D correlation experiments such as COSY (Correlation Spectroscopy), which reveals scalar couplings between adjacent protons, and TOCSY (Total Correlation Spectroscopy), which identifies all protons within a spin system. utexas.edu

The ¹³C NMR spectrum provides information on the carbon skeleton. The chemical shift of the anomeric carbon (C-1) is particularly diagnostic of the anomeric configuration. Heteronuclear correlation experiments, such as HSQC (Heteronuclear Single Quantum Coherence), are used to correlate each proton with its directly attached carbon atom, facilitating the unambiguous assignment of the carbon resonances.

Detailed analysis of NMR parameters, including chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), provides a complete picture of the covalent structure and through-space proximity of atoms, which is crucial for subsequent conformational analysis. youtube.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Amino Sugars. Note: Specific values for this compound would require experimental determination.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-1 (Anomeric)4.5 - 5.590 - 100
H-22.5 - 3.550 - 60
H-33.5 - 4.570 - 80
H-43.5 - 4.570 - 80
H-53.5 - 4.570 - 80
H-63.5 - 4.060 - 70

Mass Spectrometry (MS) and Tandem MS Approaches for Molecular Characterization

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. For this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used to generate intact molecular ions.

Tandem mass spectrometry (MS/MS) is employed to further elucidate the structure by fragmenting the molecular ion and analyzing the resulting daughter ions. scispace.com Collision-Induced Dissociation (CID) of the protonated or deprotonated this compound molecule will induce specific bond cleavages within the sugar ring and at the glycosidic bond (if present in a derivative). The fragmentation patterns observed can provide valuable information for sequencing and identifying the compound. unito.it Common fragmentation pathways for amino sugars include the loss of water, ammonia, and cross-ring cleavages, which are diagnostic of the monosaccharide identity and the position of the amino group. nih.gov

The accurate mass measurements obtained from high-resolution mass spectrometry can be used to determine the elemental formula of the molecule and its fragments, further confirming the identity of this compound.

Solution and Solid-State Conformational Analysis of this compound Derivatives

The biological activity of carbohydrates is often dictated by their three-dimensional shape. Therefore, understanding the conformational preferences of this compound in both solution and the solid state is of significant importance.

In solution, the pyranose ring of this compound is not planar but exists in a dynamic equilibrium between various chair and boat conformations. The relative populations of these conformers can be investigated using NMR spectroscopy. The magnitude of the vicinal proton-proton coupling constants (³J(H,H)) across the pyranose ring can be related to the dihedral angles between the coupled protons through the Karplus equation. This analysis allows for the determination of the predominant chair conformation (e.g., ⁴C₁ or ¹C₄). Furthermore, Nuclear Overhauser Effect (NOE) data can provide through-space distance constraints between protons, which helps to refine the conformational model. nih.gov

In the solid state, the conformation of this compound derivatives can be determined with high precision using single-crystal X-ray crystallography. This technique provides detailed information about bond lengths, bond angles, and torsion angles, revealing the preferred conformation in the crystalline lattice. While the solid-state conformation may not always be identical to the predominant solution conformation, it provides a valuable, static picture of a low-energy state of the molecule. For analogous compounds, such as derivatives of 2-amino-2-deoxy-D-gulose, ¹H NMR data has shown that some derivatives adopt non-chair conformations. rsc.org

Computational Chemistry Approaches to this compound Structure, Dynamics, and Interactions

Computational chemistry provides a powerful theoretical framework to complement experimental studies, offering insights into the structure, dynamics, and energetics of this compound at an atomic level.

Molecular Modeling and Simulation Studies

Molecular mechanics (MM) force fields are commonly used to perform molecular modeling and simulations of carbohydrates. These methods can be used to explore the potential energy surface of this compound and identify low-energy conformations. Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule in solution over time, providing insights into its flexibility and the conformational equilibria. These simulations can also be used to model the interactions of this compound with other molecules, such as proteins or other carbohydrates.

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure of molecules. nih.gov These calculations can be used to optimize the geometry of this compound and to calculate various molecular properties, including NMR chemical shifts and coupling constants. nih.gov By comparing the calculated NMR parameters with experimental data, the accuracy of the computational model can be validated. QM calculations are also invaluable for understanding the nature of intramolecular interactions, such as hydrogen bonding, that influence the conformational preferences of the molecule.

Synthesis and Functionalization of 2 Amino 2 Deoxyaltrose Derivatives

Regioselective Derivatization Strategies for 2-Amino-2-deoxyaltrose

The synthesis of complex carbohydrates requires a sophisticated approach to selectively mask and unmask the various hydroxyl and amino groups. This is achieved through the use of orthogonal protecting groups, which can be removed under specific conditions without affecting others. acs.orgresearchgate.netiris-biotech.de The primary challenge in derivatizing this compound lies in differentiating between the primary hydroxyl group at C6 and the three secondary hydroxyl groups at C3, C4, and C1 (in its hemiacetal form), as well as the amino group at C2.

A common strategy involves exploiting the enhanced reactivity of the primary C6 hydroxyl group. Bulky silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or tert-butyldiphenylsilyl (TBDPS), can be selectively introduced at this position. The remaining secondary hydroxyls can then be protected, for example, as benzyl (B1604629) ethers. Diol systems, such as the C3 and C4 hydroxyls, can be selectively protected using acetal-forming reagents like benzaldehyde (B42025) or acetone (B3395972) to form benzylidene or isopropylidene acetals, respectively. These cyclic acetals also serve to constrain the conformation of the pyranose ring. mdpi.com

The amino group at C2 adds another layer of complexity. It must be protected early in the synthetic sequence to prevent side reactions and to influence the stereochemical outcome of subsequent glycosylation reactions. Orthogonal protecting group strategies are essential, allowing for the selective deprotection of a single functional group for further modification while the others remain masked. acs.orgresearchgate.net

N-Acylation and Other Amine Functionalizations

Functionalization of the C2-amino group is a critical step that dictates the chemical properties of the resulting derivative, particularly its role in glycosylation.

N -Acylation : The most common modification is N-acylation, typically forming an N-acetyl group, which is prevalent in nature (e.g., N-acetylglucosamine). This is readily achieved using acetic anhydride (B1165640) in a suitable solvent. nih.gov Other acyl groups can be introduced similarly. N-acyl groups, such as N-acetyl or N-phthalimido (Phth), can act as "participating groups" in glycosylation reactions. During the reaction, the carbonyl oxygen of the N-acyl group can attack the anomeric center, forming a bicyclic oxazolinium ion intermediate. This intermediate shields one face of the molecule, directing the incoming glycosyl acceptor to attack from the opposite face, which reliably yields 1,2-trans-glycosides. mdpi.com

N -Alkylation : Reductive alkylation is a common method for preparing N-alkyl and N,N-dialkyl derivatives. researchgate.net This reaction involves treating the amino sugar with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride. researchgate.netnih.gov

Carbamate Formation : The amino group can be converted into various carbamates, which serve as important protecting groups. The 2,2,2-trichloroethoxycarbonyl (Troc) group is a widely used N-protecting group in aminosugar chemistry. nih.govnih.gov It is easily installed using TrocCl and can be removed under mild reductive conditions (e.g., zinc in acetic acid), which are orthogonal to many other protecting groups. nih.govnih.gov Unlike N-acyl groups, carbamates like Troc are also effective participating groups that promote the formation of 1,2-trans-glycosides. researchgate.netnih.gov

Azide (B81097) as a Masked Amine : An alternative strategy is to synthesize the this compound scaffold with the C2-amino group in the form of an azide (N₃). The azide group is relatively stable, non-basic, and, crucially, a non-participating group in glycosylation reactions. nih.govnih.govwikipedia.org This lack of participation is essential for the synthesis of the more challenging 1,2-cis-glycosidic linkages. nih.govwikipedia.orgchinesechemsoc.org After the glycosylation step is complete, the azide can be readily reduced to the free amine and subsequently acylated if desired. wikipedia.org

Glycoconjugation Chemistry of this compound

Glycoconjugation involves covalently linking a sugar moiety to another molecule, such as another sugar, a protein, or a lipid. frontiersin.org The key step is the glycosylation reaction, which forms the glycosidic bond. The synthesis of oligosaccharides containing 2-amino-2-deoxy sugars presents unique challenges due to the presence of the nitrogen-containing functional group at the C2 position. nih.govresearchgate.net

The stereochemical outcome of the glycosylation is highly dependent on the nature of the C2 substituent. As mentioned, participating groups like N-acetyl, N-phthalimido, or N-Troc reliably lead to the formation of 1,2-trans products. mdpi.comnih.gov

To form the thermodynamically less favored 1,2-cis glycosidic linkages, a non-participating group at C2 is required. The 2-azido-2-deoxy glycosyl donors are ideal for this purpose. nih.govnih.gov Glycosylation with these donors tends to favor the formation of α-glycosides (a type of 1,2-cis linkage for glucose and altrose) due to the anomeric effect. researchgate.net However, achieving high stereoselectivity can be challenging, often yielding anomeric mixtures. researchgate.netresearchgate.net Modern methods, such as gold-catalyzed glycosylations, have been developed to achieve highly stereoselective synthesis of 1,2-cis-2-azido-2-deoxyglycosides. nih.govchinesechemsoc.org

Commonly used glycosyl donors include glycosyl halides, thioglycosides, and trichloroacetimidates, which are activated by various promoters. researchgate.netacs.org Thioglycosides are particularly popular due to their stability and the wide range of conditions under which they can be activated. acs.orgnih.gov

Synthesis of Modified this compound Analogues for Probing Biological Systems

Chemically modified analogues of natural sugars are invaluable tools for studying biological processes. nih.gov These synthetic probes can be used to track metabolic pathways, identify binding partners, or inhibit specific enzymes. nih.govnih.gov The synthesis of these analogues involves incorporating non-natural functional groups or labels into the this compound scaffold.

Bioorthogonal Reporters : A powerful strategy is to introduce a "bioorthogonal" chemical reporter group, which is a functional group not found in nature that can undergo a specific chemical reaction inside a living system without interfering with native biochemical processes. wikipedia.orgcas.orgyoutube.com The azide (N₃) group is a prime example. wikipedia.org A 2-azido-2-deoxyaltrose analogue can be fed to cells, incorporated into glycans via the cell's own machinery, and then specifically labeled by reaction with a probe molecule containing a cyclooctyne (B158145) or phosphine, a process known as "click chemistry" or Staudinger ligation. wikipedia.orgcas.org This allows for the visualization and study of glycoconjugates in real-time. nih.govcas.orgnih.gov

Fluorescent Probes : Fluorescent tags can be attached to the sugar to create probes for imaging and binding studies. nih.gov For instance, a fluorescent group like pyrene (B120774) can be attached to the C2-amino group. nih.govbiosyn.com Changes in the fluorescence of these probes upon binding to a target protein or nucleic acid can provide valuable information about these interactions. nih.gov

Modified Functional Groups : Replacing a hydroxyl group with fluorine (to create a fluoro-sugar) or modifying the C2-amino group can create analogues that act as enzyme inhibitors or modulate biological activity. genelink.commdpi.com For example, 2'-amino modified oligonucleotides have shown enhanced binding affinity and nuclease resistance. genelink.com The synthesis of these analogues often requires multi-step procedures starting from protected intermediates. nih.govmdpi.com

Advanced Research Applications of 2 Amino 2 Deoxyaltrose in Chemical Biology and Materials Science

2-Amino-2-deoxyaltrose as a Versatile Building Block for Complex Carbohydrate Architectures

This compound is a pivotal monosaccharide derivative that functions as a fundamental component in the chemical synthesis of complex oligosaccharides and glycoconjugates. nih.gov Its unique stereochemistry, featuring an amino group at the C2 position, presents both challenges and opportunities in synthetic carbohydrate chemistry. The presence of the Lewis basic amino group can interfere with conventional Lewis acid-promoted glycosylation methods. nih.gov To overcome this, synthetic strategies often involve the use of a protecting group on the C2 amino functionality, such as the 2,2,2-trichloroethoxycarbonyl (Troc) group, which facilitates efficient, room-temperature glycosylations. nih.govchemrxiv.org

A significant challenge in the synthesis of 2-amino-2-deoxysugars is controlling the stereoselectivity of the glycosidic bond to form either 1,2-cis or 1,2-trans linkages. nih.gov The formation of 1,2-trans glycosides, which are common in natural structures like N-linked glycans, can be reliably achieved using a neighboring participating group at the C2-amide position. nih.govresearchgate.net Conversely, achieving 1,2-cis stereoselectivity has historically been more challenging. researchgate.net Modern strategies, such as using 2-azido-2-deoxy-glycosyl donors, have been developed to create these linkages with high selectivity. nih.gov

The versatility of this compound and its analogs is demonstrated in their application for constructing complex, biologically relevant molecules. For instance, these building blocks are essential for synthesizing fragments of bacterial O-specific polysaccharides and for creating precursors of mucin core glycans and human milk oligosaccharides. nih.gov One-pot iterative glycosylation techniques streamline the synthesis of these complex structures, reducing the number of intermediate steps and purifications required. nih.govchemrxiv.org

Below is a table summarizing key synthetic strategies and applications involving 2-amino-2-deoxysugars.

Synthetic Strategy/ApplicationKey FeaturesRelevant Molecules Synthesized
Neighboring Group Participation Use of C2-amide participating groups to direct stereochemistry. nih.govresearchgate.netReliably forms 1,2-trans-aminoglycosides found in N-linked glycans. nih.gov
Use of Non-Participating Groups C2-azido or Troc protecting groups to avoid oxazoline (B21484) byproduct formation and control stereoselectivity. nih.govnih.govEnables synthesis of 1,2-cis-aminoglycosides and complex oligosaccharides. nih.gov
Boron-Catalyzed Glycosylation Employs glycosyl fluorides with Troc-protected amines and silyl (B83357) ether acceptors for efficient coupling. nih.govchemrxiv.orgStreamlines synthesis of precursors for mucin core glycans and human milk oligosaccharides. nih.gov
Chemoselective "Armed-Disarmed" Approach Utilizes donors with different reactivities (e.g., 2-N-Troc vs. 2-N-phthaloyl) for sequential glycosylation. nih.govEfficient assembly of oligosaccharides with multiple 2-amino-2-deoxyglycose residues. nih.gov

Strategies for Cellular Targeting via 2-Amino-2-deoxyglycosyl Conjugates

Conjugating bioactive molecules to 2-amino-2-deoxyglycosides is a promising strategy for targeted delivery to specific cells. nih.govnih.gov This approach leverages the specific recognition of carbohydrate structures by lectins, which are carbohydrate-binding proteins present on cell surfaces. nih.gov By attaching a therapeutic agent or imaging probe to a glycan containing this compound, these molecules can be directed to cells that express lectins with high affinity for that specific sugar. nih.gov

Receptor-mediated endocytosis is a key mechanism for the cellular uptake of these conjugates. nih.gov The interaction between the glycosyl portion of the conjugate and a cell-surface receptor can trigger internalization, delivering the cargo into the cell. This strategy helps overcome the poor cellular uptake that often limits the efficacy of therapeutic oligonucleotides and other drugs. nih.gov

Several approaches are employed to enhance the efficiency and specificity of this targeting:

Multivalent Presentation: Creating neoglycoconjugates that display multiple copies of the carbohydrate ligand can significantly increase the binding avidity to cell surface receptors, leading to more effective cellular uptake.

Dual-Peptide Conjugation: A sophisticated strategy involves linking the cargo to both a cell-penetrating peptide (CPP) and a mitochondrial targeting sequence (MTS). This dual approach has been shown to improve both cellular uptake and direct the cargo to specific organelles like mitochondria. nih.govresearchgate.net

Linker Chemistry: The choice of linker used to connect the drug to the glycan is crucial. Linkers can be designed to be stable in circulation but cleavable under specific conditions within the target cell, ensuring the release of the active agent at the desired site. nih.gov

The table below outlines different molecular components used in designing targeted glycoconjugates.

ComponentFunction in ConjugateExample Application
Targeting Moiety (Glycan) Binds to specific cell-surface lectins, providing cell specificity. nih.govTargeting cancer cells that overexpress certain lectins.
Therapeutic/Imaging Cargo The active molecule to be delivered (e.g., drug, oligonucleotide, dye). nih.govnih.govDelivery of anticancer drugs or siRNA. nih.gov
Cell-Penetrating Peptide (CPP) Facilitates translocation across the cell membrane, enhancing cellular uptake. nih.govImproving intracellular delivery of otherwise impermeable molecules. nih.govresearchgate.net
Linker Covalently connects the components of the conjugate. nih.govCan be designed for controlled release of the cargo inside the target cell. nih.gov

Modulatory Roles in Biomaterial Systems and Immune Responses

2-Amino-2-deoxysugars are increasingly incorporated into biomaterials to modulate cellular interactions and immune responses. Their presence in materials like hydrogels can influence cell adhesion, proliferation, and differentiation, making them valuable for tissue engineering and regenerative medicine. nih.govnih.govmdpi.com

Peptide-based hydrogels, for instance, can be functionalized with amino sugars to create scaffolds that mimic the natural extracellular matrix, providing a suitable environment for 3D cell culture. mdpi.comresearchgate.net The mechanical properties and biocompatibility of these hydrogels can be tuned for specific applications, such as serving as injectable scaffolds for tissue repair or as matrices for the controlled release of therapeutic agents. nih.govnih.gov A supramolecular hydrogel based on a glucosamine (B1671600) derivative was developed to be reduction-responsive, demonstrating the potential for creating "smart" biomaterials that respond to specific biological cues. nih.gov

In addition to their role in biomaterials, these sugars can have direct immunomodulatory effects. Certain amino acid and carbohydrate structures can influence the production of cytokines and the function of various immune cells. researchgate.netmdpi.com For example, the metabolic inhibitor 2-deoxy-D-glucose (2-DG), an analog of glucosamine, has been shown to induce a downregulation of Th1 cellular immune function and suppress the production of cytokines like IL-1 and IL-2. nih.gov This suggests that modifying cellular metabolism with sugar analogs can be a strategy to control immune responses.

Conversely, specific carbohydrate structures can act as pathogen-associated molecular patterns (PAMPs) that are recognized by immune receptors, stimulating an immune response. mdpi.com This property is exploited in the development of vaccine adjuvants. For example, muramyldipeptide (MDP), which contains an amino sugar, is a known agonist of the Nod2 receptor and has potent immunoenhancing properties. nih.gov The ability of 2-amino-2-deoxysugar derivatives to either stimulate or suppress immune responses highlights their potential as versatile tools for developing novel immunotherapies. nih.goveurekalert.org

The table below summarizes the roles of amino sugars in these advanced applications.

Application AreaRole of 2-Amino-2-deoxysugarSpecific Example
Biomaterials (Hydrogels) Serves as a building block for stimuli-responsive and biocompatible scaffolds. nih.govA glucosamine-based hydrogelator that forms a reduction-responsive hydrogel for potential drug delivery. nih.gov
Tissue Engineering Functionalizes scaffolds to enhance cell adhesion, proliferation, and differentiation. nih.govmdpi.comPeptide hydrogels that mimic the extracellular matrix for 3D cell culture. mdpi.com
Immunosuppression Acts as a metabolic inhibitor to downregulate specific immune functions. nih.gov2-deoxy-D-glucose (2-DG) suppresses T-cell responsiveness and cytokine production. nih.gov
Immunostimulation Acts as an agonist for immune receptors to enhance immune responses. nih.govMuramyldipeptide (MDP) and its analogs act as Nod2 agonists and vaccine adjuvants. nih.gov

Advanced Analytical Methodologies for 2 Amino 2 Deoxyaltrose Quantification and Characterization

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for the separation of 2-Amino-2-deoxyaltrose from complex mixtures and its isomers. The choice of chromatographic technique is dictated by the sample matrix, the required sensitivity, and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, polar compounds like this compound. However, effective separation of highly polar and uncharged sugars is difficult on traditional reversed-phase columns. sigmaaldrich.com Therefore, specialized columns and separation modes are employed.

Hydrophilic Interaction Chromatography (HILIC): HILIC is a preferred mode for separating simple sugars due to their polar nature. sigmaaldrich.com This technique uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent and a small amount of aqueous solvent. sigmaaldrich.com

Amine-based Columns: Silica bonded with an aminopropyl silane (B1218182) is a popular stationary phase for HILIC separation of sugars. sigmaaldrich.com However, these columns can be susceptible to hydrolysis. Polymeric columns with covalently bonded polyamines, such as the apHera NH2, offer improved stability over a wider pH range (pH 2-12), higher efficiency, and better compatibility with mass spectrometry due to low bleed. sigmaaldrich.com

High-Performance Anion-Exchange Chromatography (HPAEC): This technique, often coupled with Pulsed Amperometric Detection (PAD), is highly effective for analyzing amino sugars without derivatization. acs.org HPAEC utilizes strong anion-exchange columns under high pH conditions, where sugars are partially or fully ionized and can be separated based on their charge. HPAEC-PAD has been successfully used for the determination of amino sugars in complex environmental samples like seawater, achieving detection limits in the femtomole range after appropriate sample cleanup. acs.org

Reversed-Phase HPLC (RP-HPLC): While less common for direct analysis, RP-HPLC can be effectively used for amino sugars following a pre-column derivatization step. aph-hsps.hu Derivatization introduces a hydrophobic moiety to the amino sugar, allowing for separation on standard C18 columns. aph-hsps.hucreative-proteomics.com

HPLC ModeSpecialized Column TypePrinciple of SeparationAdvantages for Amino Sugar AnalysisConsiderations
HILICPolymeric Polyamine (e.g., apHera NH2)Partitioning between a hydrophilic stationary phase and a semi-aqueous/organic mobile phase. sigmaaldrich.comExcellent retention of polar analytes, high efficiency, extended pH stability, low bleed for MS compatibility. sigmaaldrich.comRequires careful mobile phase preparation and equilibration.
HPAECStrong Anion ExchangerIon-exchange of weakly acidic sugar hydroxyl groups at high pH. acs.orgHigh-resolution separation of underivatized sugars, very high sensitivity with PAD. acs.orgRequires a dedicated, metal-free system and specialized detector (PAD).
RP-HPLCC18, C8Hydrophobic interactions between the derivatized analyte and the nonpolar stationary phase. creative-proteomics.comUtilizes common, robust column chemistries; derivatization can enhance detection. aph-hsps.huRequires a pre-column derivatization step, which adds complexity. aph-hsps.hu

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for amino sugar analysis, offering high sensitivity and selectivity. creative-proteomics.comnih.gov Due to the low volatility of amino sugars, derivatization is a mandatory step prior to GC analysis. acs.orgsigmaaldrich.com This process replaces the polar hydroxyl and amino groups with nonpolar moieties, rendering the molecule volatile and thermally stable. sigmaaldrich.commdpi.com

Common derivatization approaches for GC analysis of amino acids and amino sugars include:

Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to create tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com These derivatives are more stable than traditional trimethylsilyl (B98337) (TMS) derivatives but have higher molecular weights, which can lead to longer elution times. sigmaaldrich.commdpi.com

Esterification followed by Acylation: A two-step process is often employed where the carboxyl group (if present) is first esterified (e.g., to a methyl ester), and then the amino and hydroxyl groups are acylated using reagents like pentafluoropropionic anhydride (B1165640). mdpi.com This creates stable derivatives suitable for sensitive GC-MS analysis. mdpi.com

While GC-based methods have been successfully applied, they can involve time-consuming derivatization procedures, and the high temperatures used for sample vaporization can potentially lead to analyte degradation. acs.orgnih.gov

Mass Spectrometry-Based Assays for Amino Sugar Detection and Quantitation

Mass spectrometry (MS) has become an indispensable tool for the analysis of amino sugars due to its exceptional sensitivity, selectivity, and ability to provide structural information. nih.govacs.org It is most often coupled with a liquid chromatography system (LC-MS).

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a state-of-the-art technique for analyzing this compound. nih.govresearchgate.net This approach is particularly powerful for distinguishing between structural isomers, which have identical masses and cannot be differentiated by MS alone. acs.orgimtaktusa.com Chromatographic separation of isomers prior to MS analysis is critical. nih.gov

Once chromatographically separated, the isomers can be individually subjected to fragmentation in the mass spectrometer (MS/MS). Different isomers often produce unique fragmentation patterns, allowing for their unambiguous identification. acs.orgnih.gov This capability is essential for confirming the identity of this compound in the presence of other hexosamines like D-glucosamine or D-galactosamine. aph-hsps.hu

Furthermore, LC-MS/MS provides outstanding sensitivity, enabling the detection and quantification of amino sugars at very low concentrations (femtomole levels) in complex biological samples. rsc.orgnih.gov High-resolution mass spectrometers, such as Orbitrap-MS, combined with ultra-performance liquid chromatography (UPLC), offer high mass accuracy and sensitivity for comprehensive sugar detection. creative-proteomics.comresearchgate.net

While direct analysis of amino sugars by LC-MS is possible, derivatization is often employed to enhance performance. researchgate.net The goals of derivatization for LC-MS analysis are different from those for GC; instead of increasing volatility, the aim is to improve chromatographic behavior (e.g., retention on RP columns) and, more importantly, to increase ionization efficiency in the MS source. researchgate.netmdpi.com

1-Phenyl-3-methyl-5-pyrazolone (PMP) Derivatization: PMP is a widely used reagent that reacts with the reducing end of sugars, including amino sugars, under basic conditions. creative-proteomics.comresearchgate.net The resulting PMP derivatives are stable, show improved retention in reversed-phase chromatography, and exhibit enhanced response in mass spectrometry. creative-proteomics.comresearchgate.net This method has been successfully applied to quantify amino sugars in hydrolyzed biomass and soil samples. researchgate.net

Isotope Labeling: For precise quantification, isotope labeling strategies can be used. creative-proteomics.com This involves introducing stable isotopes into the sample or using a stable isotope-labeled derivatizing reagent. rsc.org The labeled analyte serves as an ideal internal standard, correcting for variations in sample preparation and matrix effects, which leads to highly accurate and precise quantification via isotope dilution mass spectrometry. nih.govrsc.org

Derivatization ReagentAnalytical TechniquePurpose of DerivatizationKey Advantages
MTBSTFAGC-MSIncrease volatility and thermal stability. sigmaaldrich.comForms stable TBDMS derivatives. sigmaaldrich.com
PMP (1-Phenyl-3-methyl-5-pyrazolone)LC-MSImprove chromatographic retention and MS sensitivity. creative-proteomics.comresearchgate.netForms stable derivatives with no stereoisomers, enhancing separation. creative-proteomics.com
DEEMM (Diethylethoxymethylenemalonate)RP-HPLCIntroduce a chromophore and hydrophobic character. aph-hsps.huAllows for separation of amino sugar epimers on reversed-phase columns. aph-hsps.hu
Isotope-Coded Reagents (e.g., 1-bromobutane-d9)LC-MS/MSEnable accurate quantification via isotope dilution. rsc.orgProvides a stable isotope-labeled internal standard for high precision. rsc.org

Spectroscopic Analysis of this compound in Complex Matrices

Spectroscopic methods are powerful for the structural elucidation of isolated compounds. However, their application for direct analysis and quantification of this compound in complex matrices is often limited by sensitivity and interference from other matrix components.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about molecular structure, including the configuration and conformation of the sugar ring and the connectivity of atoms. creative-proteomics.com For a pure sample of this compound, 1H and 13C NMR would be the definitive methods for unambiguous structural confirmation. mdpi.com However, NMR is an inherently insensitive technique, making it unsuitable for trace analysis in complex biological or environmental samples. researchgate.net

Infrared (IR) and Raman Spectroscopy: IR and Raman spectroscopy provide information about the functional groups present in a molecule. mdpi.comnih.gov These techniques can confirm the presence of hydroxyl (O-H), amine (N-H), and alkyl (C-H) groups characteristic of this compound. mdpi.com While useful for characterizing the pure compound, the spectra of complex mixtures are typically crowded with overlapping signals, making it very difficult to selectively identify and quantify a single component like this compound without prior separation. sum.edu.pl

In practice, spectroscopic methods like NMR and IR are most valuable in the context of characterizing synthesized standards of this compound or for structural studies after it has been isolated and purified from a complex matrix using chromatographic techniques. creative-proteomics.commdpi.com

Q & A

Basic: What are the optimal synthetic routes for 2-Amino-2-deoxyaltrose, and how can purity be validated?

Methodological Answer:
Synthesis of this compound typically involves reductive amination of altrose derivatives or enzymatic modification of precursor sugars. Key steps include protecting group strategies (e.g., acetyl or benzyl groups) to prevent undesired side reactions. For purity validation, employ HPLC with evaporative light scattering detection (ELSD) to quantify carbohydrate derivatives, supplemented by NMR spectroscopy (e.g., 1^1H and 13^{13}C) to confirm structural integrity. Purity thresholds (>95%) should align with pharmaceutical-grade standards for biological assays .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:
Adhere to OSHA Hazard Communication Standard (29 CFR 1910):

  • Use nitrile gloves , safety goggles , and lab coats to prevent skin/eye contact.
  • Ensure local exhaust ventilation to mitigate inhalation risks.
  • Store in airtight containers under inert gas (e.g., argon) to prevent hygroscopic degradation.
  • Reference Safety Data Sheets (SDS) for emergency procedures, including spill management with absorbent materials (e.g., vermiculite) .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer:
Contradictions often arise from variability in:

  • Sample purity : Cross-validate results using independent synthesis batches.
  • Assay conditions : Standardize cell culture media (e.g., glucose-free for metabolic studies) and control for endotoxin levels.
  • Structural analogs : Compare activity with related compounds (e.g., 2-Amino-2-deoxyglucose) to isolate functional groups responsible for observed effects.
    Apply meta-analysis frameworks to harmonize datasets, prioritizing studies with rigorous QC/QA documentation .

Advanced: What experimental designs are suitable for investigating this compound in glycosylation pathways?

Methodological Answer:

  • Isotopic labeling : Use 13^{13}C-labeled this compound in NMR-based tracking to map incorporation into glycoproteins.
  • Enzymatic assays : Test specificity against glycosyltransferases (e.g., ALG1/ALG2) using Michaelis-Menten kinetics to determine KmK_m and VmaxV_{max}.
  • Knockout models : Employ CRISPR-Cas9 in cell lines (e.g., HEK293) to silence enzymes involved in altrose metabolism, then assess glycan profiling via MALDI-TOF MS .

Basic: How can researchers screen this compound for antimicrobial activity?

Methodological Answer:

  • Minimum Inhibitory Concentration (MIC) assays : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and validate with time-kill curves .
  • Biofilm disruption : Quantify biofilm biomass via crystal violet staining under varying sugar concentrations.
  • Synergy studies : Combine with existing antibiotics (e.g., β-lactams) to assess combinatorial efficacy using checkerboard assays .

Advanced: What computational approaches predict the interaction of this compound with human receptors?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model binding to TLR4/MD2 complex or lectin receptors (e.g., DC-SIGN). Validate with free energy perturbation (FEP) calculations.
  • MD simulations : Run GROMACS trajectories (>100 ns) to assess conformational stability in aqueous and lipid bilayer environments.
  • QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric parameters (LogP) with experimental IC50_{50} values from kinase inhibition assays .

Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?

Methodological Answer:

  • FT-IR : Identify amine (N-H stretch, ~3300 cm1^{-1}) and carbonyl (C=O, ~1650 cm1^{-1}) functional groups.
  • Circular Dichroism (CD) : Confirm stereochemistry by comparing optical rotation with known altrose enantiomers.
  • Mass spectrometry : Use ESI-MS in positive ion mode for accurate mass determination, paired with MS/MS fragmentation to resolve isomeric impurities .

Advanced: How can this compound be modified to enhance blood-brain barrier (BBB) penetration for neurotherapeutic applications?

Methodological Answer:

  • Prodrug design : Conjugate with lipophilic moieties (e.g., benzyl esters) to increase LogP. Assess permeability via PAMPA-BBB assay .
  • Receptor-mediated transport : Functionalize with targeting ligands (e.g., glutathione) to exploit BBB efflux transporters. Validate using in vitro co-culture models (e.g., hCMEC/D3 cells).
  • In vivo PET imaging : Label with 18^{18}F and track biodistribution in rodent models .

Basic: What are the best practices for storing this compound to ensure long-term stability?

Methodological Answer:

  • Store at -20°C in desiccated, amber vials under argon to prevent oxidation and hydrolysis.
  • Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis.
  • Avoid aqueous solutions unless buffered at pH 6–7 and used within 24 hours .

Advanced: How can researchers validate the role of this compound in cancer metabolism using multi-omics approaches?

Methodological Answer:

  • Metabolomics : Perform 13^{13}C flux analysis in cancer cell lines (e.g., HeLa) to trace incorporation into nucleotide sugars.
  • Transcriptomics : Integrate RNA-seq data to identify upregulated glycosylation enzymes (e.g., GFPT1) under this compound treatment.
  • Proteomics : Use SILAC labeling to quantify changes in glycoprotein expression (e.g., EGFR) via LC-MS/MS. Cross-reference with CRISPR screens to pinpoint metabolic dependencies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.